N-(4-Phenylcycloheptyl)prop-2-enamide
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Description
Enamides, such as N-(4-Phenylcycloheptyl)prop-2-enamide, are a type of organic compound characterized by the presence of a carbonyl group adjacent to a carbon-carbon double bond . They are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis .
Molecular Structure Analysis
The molecular structure of enamides typically consists of a carbonyl group (C=O) adjacent to a carbon-carbon double bond (C=C). The specific molecular structure of this compound would require more specific information .Safety and Hazards
The safety and hazards of a compound are typically determined through toxicological studies. For example, a similar compound, N-(4-chlorophenyl)prop-2-enamide, has been associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Future Directions
Properties
IUPAC Name |
N-(4-phenylcycloheptyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-2-16(18)17-15-10-6-9-14(11-12-15)13-7-4-3-5-8-13/h2-5,7-8,14-15H,1,6,9-12H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUPUCGCWOYMOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC(CC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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